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Compound of Interest

o-Tolualdehyde-13C1 (carbonyl-
13C)

Cat. No.: B15140996

Compound Name:

o-Tolualdehyde-13C1 (carbonyl-13C): A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolualdehyde, also known as 2-methylbenzaldehyde, is an aromatic aldehyde that serves as
a valuable building block in organic synthesis and is a metabolite of xylene. The isotopically
labeled version, o-Tolualdehyde-13C1 (carbonyl-13C), is a stable isotope-labeled analytical
standard crucial for a variety of research applications, particularly in drug metabolism studies,
mechanistic investigations, and as an internal standard for quantitative analysis by mass
spectrometry. The incorporation of a carbon-13 isotope at the carbonyl position provides a
distinct mass shift, enabling precise tracking and quantification of the molecule and its
metabolites in complex biological matrices. This technical guide provides a comprehensive
overview of the properties, synthesis, and metabolic fate of o-Tolualdehyde-13C1 (carbonyl-
13C).

Chemical and Physical Properties

The introduction of a 13C isotope at the carbonyl carbon results in a slightly higher molecular
weight for o-Tolualdehyde-13C1 compared to its unlabeled counterpart. Other physical
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properties are expected to be very similar.

Table 1. Chemical and Physical Properties

o-Tolualdehyde-13C1

o-Tolualdehyde

Property

(carbonyl-13C) (unlabeled)
CAS Number 138151-99-2[1] 529-20-4[1]
Molecular Formula C713CHsO CsHsO[2]
Molecular Weight 121.061 g/mol [1] 120.15 g/mol [2]
Appearance Colorless to pale yellow liquid Clear liquid
Boiling Point Not explicitly available 199-200 °C at 760 mmHg
Melting Point Not explicitly available <25°C
Density Not explicitly available 1.039 g/mL at 25 °C
Flash Point Not explicitly available 77 °C (170.6 °F)
Solubility Not explicitly available Insoluble in water
Synonyms 2-methyl(3C)benzaldehyde 2-Methylbenzaldehyde, o-

Toluic aldehyde

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of o-Tolualdehyde-

13CL1. While specific spectra for the labeled compound are not readily available in public

databases, the expected shifts and fragmentation patterns can be inferred from the data of the

unlabeled compound and the known properties of the 13C isotope.

Table 2: Spectroscopic Data
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Spectroscopic Technique

o-Tolualdehyde-13C1
(carbonyl-13C)
(Predicted/Inferred)

o-Tolualdehyde
(unlabeled)

13C NMR (CDCls)

The carbonyl carbon (C=0)
signal is expected to be a
singlet around 192.6 ppm,
similar to the unlabeled
compound, but will not show
coupling to H. The other
carbon signals will be very
similar to the unlabeled

compound.

Carbonyl (C=0): 192.6
ppmAromatic C (quaternary):
136.3, 133.6 ppmAromatic CH:
131.8,130.1, 128.9, 125.7
ppmMethyl (CHs): 21.6 ppm

Mass Spectrometry (MS)

The molecular ion peak (M+) is
expected at m/z 121, one
mass unit higher than the
unlabeled compound.
Fragmentation patterns will
show a corresponding +1
mass shift for fragments
containing the carbonyl

carbon.

Molecular lon (M+): m/z
120Major Fragments: m/z 119
(M-H), 91 (tropylium ion), 65

Infrared (IR) Spectroscopy

The C=0 stretching frequency
may show a slight isotopic shift
to a lower wavenumber (by

~20-40 cm~1) compared to the

unlabeled compound.

C=0 Stretch: ~1700 cm™1
(strong)Aromatic C-H Stretch:
~3030 cm~*Aliphatic C-H
Stretch: ~2920, 2860
cm~1Aldehydic C-H Stretch:
~2820, 2720 cm1

Experimental Protocols
Synthesis of o-Tolualdehyde (Unlabeled)

A common method for the synthesis of o-tolualdehyde is the oxidation of o-xylene. The

following is a representative protocol based on established chemical literature.

Materials:
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e 0-Xylene

¢ Manganese dioxide (MnOz2)

 Sulfuric acid (H2S0a4)

e Dichloromethane (CH2Cl2)

e Sodium bicarbonate (NaHCO3) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)
« Silica gel for column chromatography

o Hexane and Ethyl acetate for elution
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of
o-xylene in dichloromethane is prepared.

e An excess of activated manganese dioxide is added to the solution.
» A catalytic amount of sulfuric acid is carefully added to the mixture.

e The reaction mixture is heated to reflux and stirred vigorously for several hours. The
progress of the reaction is monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature and filtered to remove
the manganese dioxide.

o The filtrate is washed with a saturated solution of sodium bicarbonate to neutralize any
remaining acid, followed by washing with brine.

o The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.
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e The crude product is purified by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure o-tolualdehyde.

Note: A specific protocol for the synthesis of o-Tolualdehyde-13C1 (carbonyl-13C) is not
readily available in the public domain. However, a common strategy for introducing a 13C label
at a carbonyl group involves the use of a 13C-labeled carbon source, such as 3CO:2 or K13CN,
in a suitable synthetic route. For example, a Grignard reagent derived from an appropriate
precursor could be reacted with 3CO:2 to form a *3C-labeled carboxylic acid, which can then be

converted to the aldehyde.

Experimental Workflow for Studying the Metabolism of
o-Tolualdehyde-13C1

The use of o-Tolualdehyde-13C1 is particularly valuable in metabolic studies. A typical workflow
to investigate its metabolism, for instance in liver microsomes, is outlined below.

Data Interpretation

Click to download full resolution via product page
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Figure 1: Experimental workflow for studying the metabolism of o-Tolualdehyde-13C1. (Within
100 characters)

Metabolic Pathway

The primary metabolic pathway for o-tolualdehyde in mammals involves oxidation to its
corresponding carboxylic acid, o-toluic acid. This reaction is primarily catalyzed by cytochrome
P450 (CYP) enzymes located in the liver. The carbonyl-13C label remains in the carboxylic acid
metabolite, allowing for its unambiguous identification and quantification.

NADPH + H* (OF)

Phase I Metabolism

o-Tolualdehyde-13C1 Cytochrome P450
(CH3CesH413CHO) (e.g., CYP2E1)

Oxidation

o-Toluic Acid-13C1 H>0
(CH3C6H4*COOH) 2

Click to download full resolution via product page

Figure 2: Metabolic oxidation of o-Tolualdehyde-13C1 by Cytochrome P450. (Within 100
characters)

Safety and Handling

o-Tolualdehyde is considered a hazardous substance. It may be harmful if swallowed, inhaled,
or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.
When heated to decomposition, it may emit toxic fumes. Standard laboratory safety
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precautions should be followed when handling this compound, including the use of personal
protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a
well-ventilated area, preferably in a fume hood.

Conclusion

o-Tolualdehyde-13C1 (carbonyl-13C) is a critical tool for researchers in the fields of drug
metabolism, toxicology, and analytical chemistry. Its stable isotope label allows for precise and
accurate tracing and quantification in complex biological systems. Understanding its chemical
and physical properties, spectroscopic characteristics, and metabolic fate is essential for its
effective application in scientific research. This guide provides a foundational overview to
support the use of this important labeled compound in advancing our understanding of
xenobiotic metabolism and in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15140996?utm_src=pdf-body
https://www.benchchem.com/product/b15140996?utm_src=pdf-custom-synthesis
https://www.lgcstandards.com/GG/en/o-Tolualdehyde-13C1-carbonyl-13C-/p/CDN-C-5608?queryID=e3360eec2a5c07dabebcf474a502cf28
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzaldehyde
https://www.benchchem.com/product/b15140996#what-are-the-properties-of-o-tolualdehyde-13c1-carbonyl-13c
https://www.benchchem.com/product/b15140996#what-are-the-properties-of-o-tolualdehyde-13c1-carbonyl-13c
https://www.benchchem.com/product/b15140996#what-are-the-properties-of-o-tolualdehyde-13c1-carbonyl-13c
https://www.benchchem.com/product/b15140996#what-are-the-properties-of-o-tolualdehyde-13c1-carbonyl-13c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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